REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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2.45 g
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Type
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reactant
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Smiles
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ClC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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2.73 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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5.59 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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1.04 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux under a N2 atmosphere for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CUSTOM
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Details
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was then removed of water
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Type
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ADDITION
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Details
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Additional ethyl acetate (150 mL) was added
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Type
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WASH
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Details
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the solvent was washed three times
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the solvent concentrated
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Type
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CUSTOM
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Details
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The residue purified via column chromatography
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Name
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|
Type
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product
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Smiles
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COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |